molecular formula C17H19N5O2S B2612470 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2415530-60-6

3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B2612470
CAS No.: 2415530-60-6
M. Wt: 357.43
InChI Key: MXVGVMNMSFACOS-UHFFFAOYSA-N
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Description

3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a heterocyclic compound that combines the structural features of benzothiazole and piperazine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves a multi-step procedureReaction conditions may include the use of various solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown promise in antibacterial and antifungal studies.

    Medicine: Its derivatives are being explored for their potential as antipsychotic agents due to their interaction with dopamine and serotonin receptors.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. For instance, its derivatives that act as antipsychotic agents typically function by antagonizing dopamine and serotonin receptors in the brain. This interaction helps in modulating neurotransmitter levels, thereby exerting therapeutic effects .

Comparison with Similar Compounds

3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione can be compared with other benzothiazole and piperazine derivatives:

Properties

IUPAC Name

3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-2-13-11-16(19-12-18-13)21-7-9-22(10-8-21)17-14-5-3-4-6-15(14)25(23,24)20-17/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVGVMNMSFACOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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